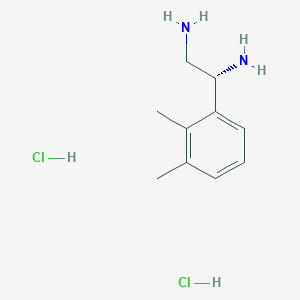

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chiral diamine compound that has garnered interest in various fields of scientific research. This compound is characterized by its two hydrochloride salts and its chiral center, which makes it an important molecule in asymmetric synthesis and catalysis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine typically involves the reduction of corresponding ketones or oximes. One common method includes the reduction of 1,2-diketones using hydrazine hydrate in the presence of a catalyst such as Raney nickel . The reaction is carried out in methanol at elevated temperatures to ensure complete reduction.

Industrial Production Methods

Industrial production of this compound often involves similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, especially at the amine groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Halogenating agents like thionyl chloride can be used to introduce halides.

Major Products

The major products formed from these reactions include imines, secondary amines, and halogenated derivatives, which can be further utilized in various synthetic applications .

Applications De Recherche Scientifique

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl has a wide range of applications in scientific research:

Biology: The compound is studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.

Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties which can influence drug efficacy and safety.

Industry: It is used in the production of polymers and other materials where chiral properties are essential.

Mécanisme D'action

The mechanism of action of (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the inhibition of specific enzymes or the activation of certain pathways, depending on the context of its use. The chiral nature of the compound allows it to interact selectively with other chiral molecules, enhancing its specificity and effectiveness .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1R,2R)-(+)-1,2-Diphenylethylenediamine: Another chiral diamine used in asymmetric synthesis.

(1S,2S)-(+)-1,2-Diaminocyclohexane: Used in similar applications but differs in its cyclic structure.

Uniqueness

What sets (1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine apart is its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound in the synthesis of complex molecules where precise control over stereochemistry is required .

Activité Biologique

(1R)-1-(2,3-Dimethylphenyl)ethane-1,2-diamine 2HCl is a chemical compound that has garnered attention for its potential biological activities. This article will delve into its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H18Cl2N2

- Molecular Weight : 237.17 g/mol

- CAS Number : 1381928-84-2

The compound consists of an ethane backbone with two amine groups and a phenyl ring substituted with two methyl groups at the 2 and 3 positions. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that compounds with similar structures can inhibit neuronal apoptosis and reduce oxidative stress, suggesting potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

- Anticancer Properties : Preliminary findings suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its ability to induce apoptosis in cancer cells has been noted, potentially through the modulation of apoptotic pathways .

- Anti-inflammatory Activity : Some research indicates that related compounds can modulate inflammatory responses, which may be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory disorders .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Apoptotic Pathways : Similar compounds have been shown to activate pro-survival pathways while inhibiting pro-apoptotic signals.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly those involved in mood regulation and cognitive function.

- Antioxidant Activity : Its structural features suggest potential antioxidant properties that could mitigate oxidative damage in cells.

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved behavioral outcomes compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in increased apoptosis rates. The compound was found to upregulate Bax expression and promote cytochrome c release from mitochondria, leading to caspase activation.

Data Table of Biological Activities

Propriétés

Formule moléculaire |

C10H18Cl2N2 |

|---|---|

Poids moléculaire |

237.17 g/mol |

Nom IUPAC |

(1R)-1-(2,3-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-9(8(7)2)10(12)6-11;;/h3-5,10H,6,11-12H2,1-2H3;2*1H/t10-;;/m0../s1 |

Clé InChI |

MPSRLUZFHTVYIW-XRIOVQLTSA-N |

SMILES isomérique |

CC1=C(C(=CC=C1)[C@H](CN)N)C.Cl.Cl |

SMILES canonique |

CC1=C(C(=CC=C1)C(CN)N)C.Cl.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.